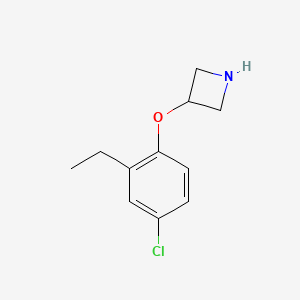

3-(4-氯-2-乙基苯氧基)氮杂环丁烷

描述

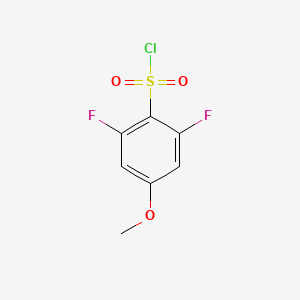

“3-(4-Chloro-2-ethylphenoxy)azetidine” is a chemical compound with the molecular formula C11H14ClNO . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is also an efficient way to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-2-ethylphenoxy)azetidine” includes a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are reactive due to their ring strain. They can undergo various chemical reactions, including the aza Paternò–Büchi reaction . Other reactions include Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons , and Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine .科学研究应用

聚合物合成

3-(4-氯-2-乙基苯氧基)氮杂环丁烷: 是一种通过开环聚合合成聚合物的宝贵单体。 该过程可以生成聚胺,由于其支化或线性结构,聚胺有各种应用 。由该化合物衍生的聚合物可以针对特定用途进行定制,包括具有独特机械性能的高性能材料。

抗菌和抗菌涂层

由3-(4-氯-2-乙基苯氧基)氮杂环丁烷形成的聚合物可以作为抗菌和抗菌涂层 。这些涂层在医疗保健环境中特别有用,因为它们可以通过防止细菌在表面上的生长来帮助减少感染的传播。

CO2 吸附

由于其结构特性,由3-(4-氯-2-乙基苯氧基)氮杂环丁烷制成的聚合物可用于 CO2 吸附 。该应用对于开发旨在减少温室气体排放和应对气候变化的技术至关重要。

螯合和材料模板化

由3-(4-氯-2-乙基苯氧基)氮杂环丁烷衍生的聚合物的螯合能力使其适合材料模板化 。该过程涉及在分子水平上创建支架,然后可以使用该支架来构建更复杂的结构。

非病毒基因转染

在基因治疗领域,3-(4-氯-2-乙基苯氧基)氮杂环丁烷基聚合物可用于非病毒基因转染 。该应用意义重大,因为它为将遗传物质递送至细胞提供了比病毒载体更安全且可能更有效的选择。

可持续聚合物的开发

目前正在进行利用3-(4-氯-2-乙基苯氧基)氮杂环丁烷开发可持续聚合物的研究 。这些聚合物旨在对环境友好,重点关注生物降解性和减少环境影响。

作用机制

The exact mechanism of action of 3-(4-Chloro-2-ethylphenoxy)azetidine is not fully understood. However, it is believed to interact with a variety of cellular targets, including enzymes, receptors, and transporters. Furthermore, it is thought to interact with DNA, RNA, and proteins, as well as other macromolecules. Additionally, 3-(4-Chloro-2-ethylphenoxy)azetidine has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase, lipoxygenase, and nitric oxide synthase.

Biochemical and Physiological Effects

3-(4-Chloro-2-ethylphenoxy)azetidine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, it has been shown to have neuroprotective and cardioprotective effects. Furthermore, it has been shown to have an inhibitory effect on the growth of a variety of bacteria and fungi.

实验室实验的优点和局限性

3-(4-Chloro-2-ethylphenoxy)azetidine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it has a wide range of potential applications, including drug development, medicinal chemistry, and synthesis. However, there are also some limitations. For example, it is relatively unstable and can be easily degraded by light and heat. Additionally, it is not water-soluble and can be difficult to work with in aqueous solutions.

未来方向

There are a number of potential future directions for the research and development of 3-(4-Chloro-2-ethylphenoxy)azetidine. One potential direction is the development of novel derivatives of 3-(4-Chloro-2-ethylphenoxy)azetidine that could have improved pharmacological properties or be more stable in aqueous solutions. Additionally, further research into the mechanism of action of 3-(4-Chloro-2-ethylphenoxy)azetidine could lead to the development of new drugs or treatments. Finally, further research into the biochemical and physiological effects of 3-(4-Chloro-2-ethylphenoxy)azetidine could lead to the development of new therapeutic agents.

安全和危害

属性

IUPAC Name |

3-(4-chloro-2-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKYKYUGULJCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290396 | |

| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-80-1 | |

| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)

![2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395310.png)

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)

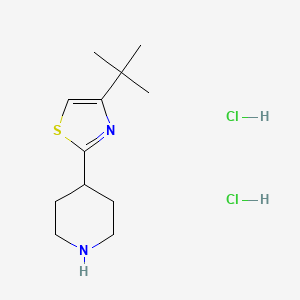

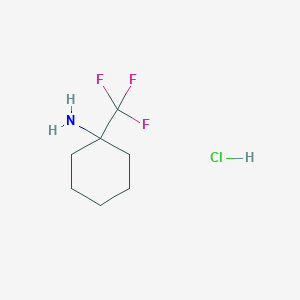

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)

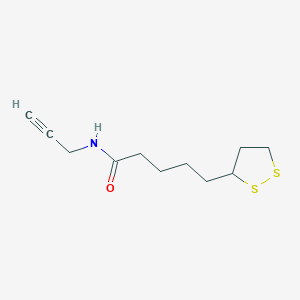

![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)